molecular formula C14H14ClNO2S B8802179 N-(3-chloro-2-methylphenyl)-4-methylbenzenesulfonamide

N-(3-chloro-2-methylphenyl)-4-methylbenzenesulfonamide

Cat. No. B8802179
M. Wt: 295.8 g/mol
InChI Key: KPRWHOCOWVZODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H14ClNO2S and its molecular weight is 295.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(3-chloro-2-methylphenyl)-4-methylbenzenesulfonamide

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H14ClNO2S/c1-10-6-8-12(9-7-10)19(17,18)16-14-5-3-4-13(15)11(14)2/h3-9,16H,1-2H3

InChI Key

KPRWHOCOWVZODI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

18.7 g of 3-chloro-2-methylaniline was dissolved in 120 mL of pyridine, and 22.9 g of p-toluene sulfonylchloride was added portionwise thereto over 30 minutes, followed by stirring at room temperature overnight. The reaction liquid was concentrated under reduced pressure, and to the obtained residue was added water, followed by extraction with ethyl acetate. The organic layer was washed with 1 M hydrochloric acid, saturated brine, an aqueous saturated sodium hydrogen carbonate solution, and saturated brine, and then dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain 34.6 g of N-(3-chloro-2-methylphenyl)-4-methylbenzenesulfonamide.
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
22.9 g
Type
reactant
Reaction Step Two

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